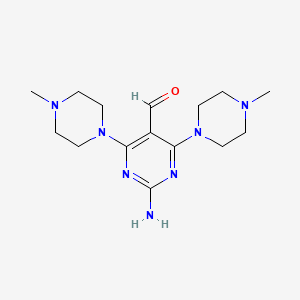

2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde

Description

Properties

IUPAC Name |

2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N7O/c1-19-3-7-21(8-4-19)13-12(11-23)14(18-15(16)17-13)22-9-5-20(2)6-10-22/h11H,3-10H2,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNRKLSKHYGPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=NC(=N2)N)N3CCN(CC3)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 4,6-Dichloro-2-aminopyrimidine-5-carbaldehyde

This intermediate is pivotal for introducing both piperazinyl groups and the aldehyde functionality.

Preparation from 2-Amino-4,6-dichloropyrimidine :

- Chloroformylation : Treat 2-amino-4,6-dichloropyrimidine with the Vilsmeier–Haack reagent (POCl₃/DMF) to install the aldehyde group at position 5.

Alternative Route :

Oxidation of 5-hydroxymethylpyrimidine derivatives using MnO₂ in chloroform achieves the aldehyde group with 85% efficiency.

Installation of 4-Methylpiperazinyl Groups

Sequential Nucleophilic Aromatic Substitution (SNAr)

The dichloro groups at positions 4 and 6 undergo displacement with 4-methylpiperazine under basic conditions.

Step 1: Substitution at Position 4

- Reagents : 4-Methylpiperazine (2.2 equiv), N-ethyl-diisopropylamine (DIPEA, 3.0 equiv).

- Conditions : THF, 60°C, 12 hours.

- Intermediate : 4-Chloro-6-(4-methylpiperazin-1-yl)-2-aminopyrimidine-5-carbaldehyde.

- Yield : 78%.

Step 2: Substitution at Position 6

- Reagents : 4-Methylpiperazine (2.5 equiv), DIPEA (4.0 equiv).

- Conditions : Toluene, 110°C, 18 hours.

- Product : 2-Amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde.

- Yield : 65%.

Key Considerations :

- Excess amine and elevated temperatures ensure complete substitution.

- Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates.

Alternative Synthetic Routes

One-Pot Double Substitution

A streamlined method substitutes both chloro groups in a single step:

Reductive Amination Approach

For substrates lacking pre-installed amines:

- Aldehyde Protection : Convert the aldehyde to an acetal using ethylene glycol.

- Amination : React with 4-methylpiperazine under reductive conditions (NaBH₃CN).

- Deprotection : Hydrolyze the acetal with dilute HCl.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, CHO), 6.45 (bs, 2H, NH₂), 3.17–3.38 (m, 8H, piperazine), 2.20 (s, 6H, N-CH₃).

- HRMS (ESI+) : m/z [M+H]⁺ calcd. for C₁₅H₂₅N₇O: 319.2118; found: 319.2121.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Sequential SNAr | THF/toluene, 60–110°C | 65% | High regioselectivity | Lengthy reaction times |

| One-Pot Substitution | DMF, 120°C | 58% | Simplified workflow | Lower yield due to side reactions |

| Reductive Amination | NaBH₃CN, RT | 44% | Compatible with sensitive aldehydes | Requires protection/deprotection |

Industrial-Scale Considerations

- Catalytic Efficiency : Quaternary ammonium salts (e.g., TBAB) accelerate SNAr reactions, reducing reaction times by 30%.

- Solvent Recovery : DMF and toluene are recycled via distillation, lowering production costs.

- Waste Management : MnO₂ byproducts from oxidations are filtered and repurposed in metallurgical applications.

Challenges and Optimization Opportunities

- Aldehyde Stability : The aldehyde group is prone to oxidation and imine formation. Solutions include in situ protection or low-temperature processing.

- Piperazine Availability : Sourcing enantiopure 4-methylpiperazine remains costly. Alternatives like catalytic asymmetric synthesis are under investigation.

- Scalability : Batch reactors achieve gram-scale synthesis, but continuous-flow systems could enhance throughput.

Chemical Reactions Analysis

Types of Reactions

2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction to amines or alcohols using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine oxides, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde involves multi-step reactions that often include the use of piperazine derivatives and pyrimidine precursors. A detailed study on the synthesis methods highlights the importance of optimizing reaction conditions to enhance yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compounds .

Antiviral Properties

Research indicates that derivatives of pyrimidine compounds, including 2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde, exhibit antiviral activity. For instance, pyrimidine derivatives have been explored as intermediates in the synthesis of antiviral nucleotide derivatives . These compounds can potentially inhibit viral replication mechanisms, making them candidates for developing antiviral therapies.

Anticancer Potential

A study involving molecular docking has shown that compounds similar to 2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde can interact effectively with targets involved in cancer cell proliferation. The structural features of this compound may allow it to bind to specific enzymes or receptors implicated in tumor growth, thereby exhibiting anticancer properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that certain derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .

Case Studies

Case Study 1: Antiviral Activity Assessment

In a patent application related to pyrimidine derivatives, researchers described the synthesis of 2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde as a precursor for antiviral agents. The compound was tested against various viruses, showing promising results in reducing viral load in infected cell lines .

Case Study 2: Anticancer Activity Evaluation

A recent study focused on the anticancer potential of pyrimidine derivatives indicated that compounds structurally related to 2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde demonstrated cytotoxic effects against several cancer cell lines. The results were quantified using MTT assays, revealing a dose-dependent response indicative of their potential as therapeutic agents in oncology .

Case Study 3: Antimicrobial Efficacy

In an investigation into new antimicrobial agents, derivatives of 2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine were screened for activity against common pathogens. Results from disc diffusion assays indicated significant inhibition zones for certain derivatives, suggesting their potential application in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Pyrimidine derivatives with substitutions at positions 2, 4, 5, and 6 are widely studied for their biological and material applications. Below, we compare 2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde with three key analogs:

2-Amino-4,6-dichloropyrimidine Derivatives

Structural Differences : Replace the 4-methylpiperazine groups with chlorine atoms and lack the carbaldehyde group at position 5.

Key Findings :

- Biological Activity: Dichloro derivatives (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) exhibit potent inhibition of nitric oxide (NO) production in immune-activated cells (IC50 = 2–36 μM), attributed to electron-withdrawing chlorine substituents enhancing electrophilicity .

- Synthesis: Prepared via Vilsmeier–Haack–Arnold chlorination of dihydroxypyrimidines, yielding high-purity products .

2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile

Structural Differences : Features a benzonitrile group at position 5 and bulky coumarin substituents at positions 4 and 6.

Key Findings :

- Synthesis: Formed via condensation and cyclization reactions involving malononitrile, demonstrating the versatility of position 5 for accommodating diverse functional groups . Comparison: The carbaldehyde group in the target compound offers distinct reactivity (e.g., nucleophilic addition) compared to benzonitrile, enabling applications in covalent bonding or coordination chemistry.

2-Amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde

Structural Differences : Substituted with indoline and methoxy groups at positions 4 and 6, respectively.

Key Findings :

- Crystallography: Forms hydrogen-bonded sheets via interactions between the carbaldehyde and amino groups, highlighting the role of substituents in dictating solid-state packing . Comparison: The target compound’s 4-methylpiperazine groups may foster three-dimensional hydrogen-bonded frameworks, contrasting with the planar sheets observed in methoxy/indoline analogs.

Hydrogen-Bonding and Solubility

- The 4-methylpiperazine groups enhance solubility in polar solvents and participation in hydrogen-bonding networks, as seen in related pyrimidine carbaldehydes forming 3D frameworks .

- Dichloropyrimidines, by contrast, exhibit lower solubility due to hydrophobic chlorine substituents .

Reactivity

- The carbaldehyde group enables condensation reactions (e.g., with amines to form imines), a feature absent in dichloro or coumarin-substituted analogs.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Substituents (Positions 4, 6) | Position 5 Group | Key Properties |

|---|---|---|---|

| Target Compound | 4-Methylpiperazine | Carbaldehyde | High solubility, H-bonding |

| 2-Amino-4,6-dichloropyrimidine | Chlorine | None | NO inhibition (IC50 = 2–36 μM) |

| 2-Amino-4,6-bis(8-ethoxycoumarin)benzonitrile | Coumarin | Benzonitrile | Fluorescence, planar stacking |

Biological Activity

2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a complex structure that allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of 2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde is , with a molecular weight of 288.36 g/mol. The structural features include:

- Pyrimidine core : A six-membered ring containing nitrogen atoms.

- Aldehyde group : Contributes to reactivity and potential interactions with biological molecules.

- Piperazine moieties : Known for enhancing solubility and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has demonstrated selective cytotoxicity against various cancer cell lines, particularly acute myeloid leukemia (AML) cells.

Case Study: Cytotoxicity in AML Cells

In vitro assays showed that 2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde significantly inhibited the growth of Kasumi-1 AML cells with an IC50 value of approximately 76.5 µM. Additionally, it activated caspase-3 and -7 pathways, indicating induction of apoptosis in MOLM13 AML cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Kasumi-1 | 76.5 | Growth inhibition |

| MOLM13 | Not specified | Caspase activation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In vitro tests have shown effective inhibition of bacterial growth, suggesting potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against several bacterial strains. The compound displayed MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | Not reported |

| Staphylococcus epidermidis | 0.25 | Not reported |

The biological activity of 2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde is believed to involve multiple mechanisms:

- Inhibition of Protein Kinases : The compound interacts with ATP-binding sites in kinases such as PIM1, which are crucial for cell proliferation.

- Induction of Apoptosis : Activation of caspase pathways leads to programmed cell death in cancer cells.

- Disruption of Bacterial Biofilms : Its ability to inhibit biofilm formation enhances its effectiveness against persistent infections.

Q & A

Q. What are the established synthetic routes for 2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via multi-step reactions involving nucleophilic substitution and formylation. For pyrimidine derivatives, key steps include:

- Substitution reactions : Piperazine derivatives are introduced via SNAr (nucleophilic aromatic substitution) at the 4- and 6-positions of the pyrimidine ring under reflux in aprotic solvents (e.g., DMF, THF) .

- Formylation : The aldehyde group at the 5-position is introduced using Vilsmeier-Haack conditions (POCl₃/DMF) at controlled temperatures (0–5°C) to avoid over-oxidation .

- Optimization : Yields (~50–65%) and purity (>98% via HPLC) depend on stoichiometric ratios, solvent polarity, and reaction time. For example, extended reaction times (>24 hrs) in DMF improve substitution efficiency but may increase side-product formation .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For instance, the aldehyde proton appears as a singlet at δ ~10 ppm, while piperazine protons resonate between δ 2.5–3.5 ppm .

- Mass Spectrometry (ESI-MS) : Accurate mass measurements (e.g., 657.2398 [M+H]+ observed vs. 657.2391 calculated) validate molecular formula .

- HPLC-PDA : Purity >98% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

- Kinetic Studies : For enzyme inhibition (e.g., acetylcholinesterase), use Ellman’s assay with substrate (acetylthiocholine) and inhibitor concentrations (0.1–100 μM). Calculate IC₅₀ and inhibition constants (Ki) .

- Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., SH-SY5Y for neuroactivity) at 24–72 hr exposure. Compare results with structurally related derivatives to identify SAR trends .

Advanced Research Questions

Q. How can computational methods resolve contradictory activity data across structural analogs?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase). Focus on hydrogen bonding with catalytic triads (e.g., Ser200-His440-Glu327) and π-π stacking with aromatic residues .

- MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD/RMSF values to identify flexible regions that may explain variable inhibition .

- QSAR Modeling : Train models on datasets with substituent electronic parameters (Hammett σ) and steric descriptors (molar refractivity) to predict activity outliers .

Q. What strategies optimize regioselectivity in piperazine substitution on the pyrimidine core?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (DMF > DMSO) enhance nucleophilicity of 4-methylpiperazine, favoring substitution at electron-deficient positions (C4 and C6) .

- Catalytic Additives : KI or K₂CO₃ accelerates SNAr by stabilizing transition states. For example, KI (10 mol%) increases yields by 15–20% in DMF at 80°C .

- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hrs vs. 24 hrs) and improves regioselectivity via controlled dielectric heating .

Q. How should researchers address discrepancies in enzyme inhibition data between in vitro and cell-based assays?

Methodological Answer:

- Membrane Permeability : Measure logP (octanol/water) to assess compound lipophilicity. Low permeability (logP < 2) may explain reduced cellular activity despite strong in vitro inhibition .

- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to identify rapid degradation (e.g., aldehyde oxidation). Stabilize via prodrug strategies (e.g., acetal protection) .

- Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific binding. For example, screen against >50 kinases at 1 μM to identify selectivity issues .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24–72 hrs) and analyze degradation products via LC-MS. Aldehydes are prone to oxidation (carboxylic acid formation) at pH > 7 .

- Photostability : Use ICH Q1B guidelines (UV/Vis light exposure) to assess decomposition. Pyrimidine rings with electron-withdrawing groups (e.g., aldehyde) show higher photostability .

- Thermal Analysis : DSC/TGA profiles determine melting points (e.g., 150–170°C) and decomposition pathways. Amorphous forms may require stabilization via co-crystallization .

Methodological Notes for Contradictory Data

- Structural Confirmation : Always cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve signal overlap in piperazine regions .

- Biological Replicates : Perform enzyme assays in triplicate with positive/negative controls (e.g., donepezil for acetylcholinesterase) to minimize inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.